2-(Methylhydrazono)-propanoic acid methyl ester

Description

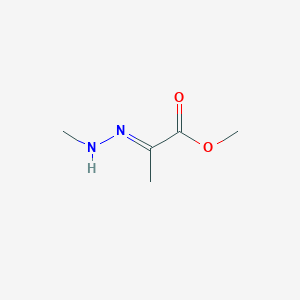

Structure

3D Structure

Properties

Molecular Formula |

C5H10N2O2 |

|---|---|

Molecular Weight |

130.15 g/mol |

IUPAC Name |

methyl (2E)-2-(methylhydrazinylidene)propanoate |

InChI |

InChI=1S/C5H10N2O2/c1-4(7-6-2)5(8)9-3/h6H,1-3H3/b7-4+ |

InChI Key |

RIQOCZFRRISWTH-QPJJXVBHSA-N |

Isomeric SMILES |

C/C(=N\NC)/C(=O)OC |

Canonical SMILES |

CC(=NNC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylhydrazono)-propanoic acid methyl ester typically involves the reaction of methylhydrazine with a suitable ester precursor. One common method is the condensation reaction between methylhydrazine and methyl pyruvate under acidic or basic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Methylhydrazono)-propanoic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

Substitution: The methylhydrazono group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with the hydrazone group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of functionalized compounds.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-(Methylhydrazono)-propanoic acid methyl ester is utilized as a precursor in the synthesis of various heterocyclic compounds. These compounds are significant in medicinal chemistry for their biological activities, including anti-inflammatory and antimicrobial properties. The compound can undergo cyclization reactions to form more complex structures that serve as potential drug candidates.

Pharmaceutical Applications

Research indicates that derivatives of this compound exhibit pharmacological activities. Studies have shown that modifications of this compound can lead to the development of:

- Antitumor agents : Certain derivatives have demonstrated cytotoxic effects against cancer cell lines.

- Antimicrobial agents : The compound has been assessed for activity against a range of bacterial strains, showing promise as a potential antibiotic.

Agricultural Chemistry

The compound has been explored for its potential use in agrochemicals. Its derivatives may serve as:

- Herbicides : Compounds derived from this compound have shown effectiveness in inhibiting weed growth.

- Pesticides : Research is ongoing to evaluate its efficacy against various pests, which could lead to the development of safer agricultural chemicals.

A study published in the Journal of Organic Chemistry investigated the synthesis of novel derivatives from this compound. The synthesized compounds were tested for cytotoxicity against different cancer cell lines, revealing several candidates with significant activity, thus highlighting the compound's potential in cancer therapy.

Case Study 2: Agrochemical Development

In a research project documented in Pest Management Science, derivatives of this compound were tested for herbicidal activity. The results indicated that certain formulations effectively inhibited the growth of common agricultural weeds without adversely affecting crop yield, suggesting a viable alternative to conventional herbicides.

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Organic Synthesis | Heterocycle formation | Successful synthesis of various biologically active compounds |

| Pharmaceuticals | Antitumor agents | Derivatives showed cytotoxic effects on cancer cells |

| Agricultural Chemistry | Herbicides and Pesticides | Effective weed control with minimal crop impact |

Mechanism of Action

The mechanism of action of 2-(Methylhydrazono)-propanoic acid methyl ester involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects. The exact pathways and targets are still under investigation, but the compound’s ability to modify biomolecules is a key aspect of its mechanism.

Comparison with Similar Compounds

Hydrazono Esters with Aromatic Substituents

Example Compound :

- Propanoic acid, 2-[(2,4-dinitrophenyl)hydrazono]-, methyl ester (Z) Molecular Formula: C₁₀H₁₀N₄O₆ Molecular Weight: 282.06 g/mol (calculated) Key Features: Contains a 2,4-dinitrophenyl hydrazone group, which enhances UV-Vis absorption properties, making it useful in analytical chemistry for carbonyl group detection . Synthesis: Typically prepared via condensation reactions between hydrazine derivatives and carbonyl compounds .

Comparison :

- Reactivity: The dinitrophenyl group in the above compound increases electrophilicity compared to the methylhydrazono derivative, leading to higher stability but reduced nucleophilic character.

- Applications: Used in spectrophotometric analysis, whereas methylhydrazono derivatives may find roles in medicinal chemistry due to simpler substituents .

Hydrazono Esters with Alkyl/Aryloxy Substituents

Example Compound :

- Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate CAS No.: 27143-07-3 Molecular Formula: C₁₁H₁₃ClN₂O₃ Key Features: Combines a chloro group and methoxyphenyl hydrazone, enhancing steric hindrance and influencing solubility in polar solvents .

Comparison :

- Steric Effects: The chloro and methoxyphenyl groups in this compound reduce reactivity compared to the methylhydrazono derivative, which has a smaller substituent.

Non-Hydrazono Propanoic Acid Esters

Example Compound :

- Methyl 2-(4-acetylphenoxy)-2-methylpropanoate CAS No.: 42019-06-7 Molecular Formula: C₁₃H₁₆O₄ Key Features: Features an acetylphenoxy group, contributing to higher hydrophobicity (LogP ~2.5) and applications in polymer chemistry .

Comparison :

- Physical Properties: The acetylphenoxy group increases molecular weight (236.27 g/mol) and melting point compared to methylhydrazono derivatives.

- Applications: Used in coatings and adhesives, whereas hydrazono esters are more likely to serve as intermediates in heterocyclic synthesis .

Data Tables for Comparative Analysis

Table 1: Structural and Physical Properties

Biological Activity

2-(Methylhydrazono)-propanoic acid methyl ester, also known as methyl 2-(methylhydrazono)propanoate, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, toxicity studies, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C₅H₁₁N₃O₂

- Molecular Weight : 129.16 g/mol

- IUPAC Name : Methyl 2-(methylhydrazono)propanoate

The compound features a methylhydrazone functional group which may contribute to its biological activities.

Antibacterial Activity

The antibacterial properties of related compounds have been documented extensively. For example, propanoic acid derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Genotoxicity and Toxicity Studies

Toxicological assessments are crucial for understanding the safety profile of any chemical compound. In vitro and in vivo studies are essential for evaluating genotoxicity. For similar compounds, results have varied:

- Some studies indicated no significant genotoxic effects at low concentrations .

- Conversely, higher concentrations have resulted in chromosomal aberrations in animal models .

A comprehensive toxicity assessment specifically for this compound is necessary to establish its safety for potential therapeutic use.

Case Studies

While direct case studies on this compound are sparse, research on related compounds provides insights into its potential applications:

- Antioxidant Studies : A study investigating the antioxidant properties of various esters found that those with hydrazone groups exhibited enhanced radical scavenging activity, suggesting that this compound could share similar benefits .

- Antibacterial Efficacy : Research on fatty acid esters has shown promising antibacterial effects against pathogenic bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 4.35 µg/mL to 8.71 µg/mL against Staphylococcus aureus and E. coli, respectively .

Table 1: Biological Activities of Related Compounds

| Compound Name | Antioxidant Activity (IC50) | Antibacterial Activity (MIC) |

|---|---|---|

| Essential Oil of Luma chequen | 124.60 µg/mL | S. aureus: 4.35 µg/mL |

| Propanoic Acid Derivative | Not specified | E. coli: 8.71 µg/mL |

| Methyl 2-(methylhydrazono)propanoate | TBD | TBD |

Q & A

Q. What are the optimal synthetic routes for preparing 2-(Methylhydrazono)-propanoic acid methyl ester, and how can reaction conditions be optimized for high yield?

Methodological Answer:

- Esterification Approach : Similar to the synthesis of methyl esters like Methyl 2-methyl-2-(2-nitrophenyl)propanoate (), use acid-catalyzed esterification of the parent acid (e.g., 2-(Methylhydrazono)-propanoic acid) with methanol. Optimize temperature (reflux conditions) and catalyst concentration (e.g., sulfuric acid at 1–5 mol%).

- Purification : Employ fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the ester. Monitor purity via TLC or HPLC.

- Yield Optimization : Conduct a factorial design experiment to test variables like solvent polarity, reaction time, and stoichiometry .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm ester group presence (e.g., methyl ester peak at ~3.6 ppm for ) and hydrazone moiety (N–H or C=N signals). Compare with reference data for structurally similar esters (e.g., ).

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns. For example, Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate () was characterized via HRMS, yielding a molecular weight match within 0.001 Da.

- Infrared (IR) Spectroscopy : Identify ester C=O stretches (~1740 cm) and hydrazone N–H stretches (~3300 cm) .

Q. What safety protocols are recommended for handling this compound given limited toxicity data?

Methodological Answer:

- Precautionary Measures : Follow guidelines for structurally related esters (e.g., 2-(thiophen-2-yl)propanoic acid in ): Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid skin/eye contact.

- Waste Disposal : Adhere to local regulations for organic waste, as outlined for 2-(2-Methoxyphenyl)-2-methylpropanoic acid (). Neutralize acidic residues before disposal.

- Emergency Procedures : For spills, use inert absorbents (vermiculite) and avoid water rinsing to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers design experiments to investigate the hydrolytic stability of this compound under varying pH conditions?

Methodological Answer:

- Experimental Design : Prepare buffered solutions (pH 2–12) and incubate the ester at 25°C and 40°C. Monitor degradation via UV-Vis spectroscopy (e.g., loss of ester absorbance at 210–230 nm) or HPLC.

- Kinetic Analysis : Use pseudo-first-order kinetics to calculate half-life () and activation energy (). Compare with hydrolysis data for Methyl 2-[2-(2-{...}ethoxy)phenoxy]acetate (), which showed pH-dependent stability.

- Mechanistic Insight : Perform -labeling studies to track hydrolysis pathways (acid-catalyzed vs. base-catalyzed) .

Q. What strategies can resolve discrepancies in reported reaction yields or physicochemical properties of this compound across studies?

Methodological Answer:

- Reproducibility Checks : Replicate synthesis under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to eliminate variables like moisture or oxygen interference.

- Data Harmonization : Cross-validate analytical results with multiple techniques (e.g., NMR, X-ray crystallography for solid-state structure). For example, Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate () required combined NMR and MS for unambiguous confirmation.

- Literature Meta-Analysis : Systematically compare solvent systems, catalysts, and purification methods from analogous esters (e.g., vs. 14) to identify critical yield-limiting factors .

Q. How can computational chemistry tools predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to model transition states and calculate activation barriers for reactions (e.g., hydrazone group participation). Reference studies on Methyl 2-methyl-2-(2-nitrophenyl)propanoate (), where nitro group orientation influenced reactivity.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar aprotic vs. protic) on reaction rates. Validate predictions with experimental kinetic data.

- Docking Studies : If the compound has biological targets, perform docking simulations (AutoDock Vina) to explore binding modes, leveraging data from agrochemical esters () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.